molecular formula C12H14O2 B8465266 3-(4-Hydroxyphenyl)cyclohexanone

3-(4-Hydroxyphenyl)cyclohexanone

Cat. No. B8465266
M. Wt: 190.24 g/mol
InChI Key: XAORBISQKNRUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07569727B2

Procedure details

2.12 ml of 48% aqueous hydrobromic acid are added slowly to 1.28 g of 3-(4-methoxyphenyl)cyclohexanone in 6.4 ml of acetic anhydride. After 4 hours at reflux, the reaction mixture is poured into ice-water and extracted with diethyl ether. After concentration of the organic phase and purification over silica gel, 3-(4-hydroxyphenyl)cyclohexanone is obtained in the form of an oil.
Quantity
2.12 mL
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.C[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:15][CH2:14][CH2:13][C:12](=[O:16])[CH2:11]2)=[CH:6][CH:5]=1>C(OC(=O)C)(=O)C>[OH:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]2[CH2:15][CH2:14][CH2:13][C:12](=[O:16])[CH2:11]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
2.12 mL
Type
reactant
Smiles
Br
Name
Quantity
1.28 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1CC(CCC1)=O
Name
Quantity
6.4 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 4 hours at reflux
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
After concentration of the organic phase and purification over silica gel

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.